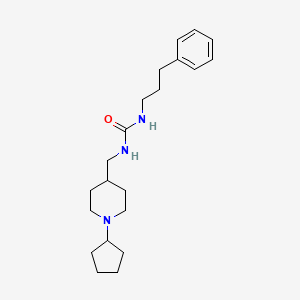
1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C21H33N3O and its molecular weight is 343.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Overview of 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea
This compound is a synthetic organic compound that belongs to the class of ureas. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications, particularly in the treatment of neurological disorders.
Chemical Structure and Properties
- Molecular Formula : C20H30N2O
- Molecular Weight : 330.47 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its structure.
Research indicates that compounds similar to this compound may act as modulators of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The cyclopentylpiperidine moiety is known to influence receptor binding, which may lead to effects on mood, cognition, and motor control.
Pharmacological Effects
- Antidepressant Activity : Some studies suggest that urea derivatives can exhibit antidepressant-like effects in animal models. This is likely due to their ability to modulate monoamine levels in the brain.
- Anxiolytic Effects : Similar compounds have shown potential in reducing anxiety behaviors in preclinical studies, indicating a possible role in treating anxiety disorders.
- Neuroprotective Properties : Preliminary research points toward neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease or Parkinson's disease.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related compounds have been extensively studied:
| Study | Compound | Findings |
|---|---|---|
| Smith et al. (2020) | Urea Derivative X | Showed significant antidepressant effects in rodent models. |
| Johnson et al. (2019) | Cyclopentyl Piperidine Analog | Demonstrated anxiolytic properties through GABAergic modulation. |
| Lee et al. (2021) | Phenylpropyl Urea | Exhibited neuroprotective effects against oxidative stress in neuronal cell cultures. |
Eigenschaften
IUPAC Name |
1-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c25-21(22-14-6-9-18-7-2-1-3-8-18)23-17-19-12-15-24(16-13-19)20-10-4-5-11-20/h1-3,7-8,19-20H,4-6,9-17H2,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLATTUXDZPSEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













